molecular formula C10H11BrO B1280187 2-Bromo-1-(2,5-dimethylphenyl)ethanone CAS No. 75840-13-0

2-Bromo-1-(2,5-dimethylphenyl)ethanone

Cat. No.: B1280187
CAS No.: 75840-13-0
M. Wt: 227.1 g/mol
InChI Key: RNNKPAIUSINHSQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and two methyl groups attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-Bromo-1-(2,5-dimethylphenyl)ethanone is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

Safety information for “2-Bromo-1-(2,5-dimethylphenyl)ethanone” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone typically involves the bromination of 1-(2,5-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with precise control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted ethanones with different functional groups.

    Reduction: Formation of 2-bromo-1-(2,5-dimethylphenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(2,5-dimethylphenyl)acetic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,5-dimethylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl group are key functional sites that participate in chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-methoxyacetophenone
  • 2-Bromo-4’-methylacetophenone
  • 2-Bromo-4’-nitroacetophenone
  • 2-Bromo-4’-fluoroacetophenone

Uniqueness

2-Bromo-1-(2,5-dimethylphenyl)ethanone is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other brominated acetophenones and can lead to different chemical behavior and applications.

Properties

IUPAC Name

2-bromo-1-(2,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKPAIUSINHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504289
Record name 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75840-13-0
Record name 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 10.60 g (0.10 mol) of para-xylene and 16.53 g (0.105 mol) of α-bromoacetyl chloride in 300 mL of 1,2-dichloroethane was cooled in an ice bath under an atmosphere of dry N2 and treated portionwise with 14.15 g (0.106 mol) of aluminum chloride. The reaction mixture was stirred for 30 minutes at 0-5° C. and then for 2.5 hours at room temperature. The mixture was then poured onto ice and the aqueous layer was acidified with concentrated HCl. The organic layer was separated and the aqueous layer was extracted twice with methylene dichloride. The combined organic extracts were dried with brine solution and with magnesium sulfate. The solvent was evaporated to give 23.87 g of an amber oil which was for use in the next reaction without further purification.
Quantity
10.6 g
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reactant
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16.53 g
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300 mL
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14.15 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 10.60 g (0.10 mol) of para-xylene and 16.53 g (0.105 mol) of α-bromoacetyl chloride in 300 mL of 1,2dichloroethane was cooled in an ice bath under an atmosphere of dry N2 and treated portionwise with 14.15 g (0.106 mol) of aluminum chloride. The reaction mixture was stirred for 30 minutes at 0-5° C. and then for 2.5 hours at room temperature. The mixture was then poured onto ice and the aqueous layer was acidified with concentrated HCL. The organic layer was separated and the aqueous layer was extracted twice with methylene dichloride. The combined organic extracts were dried with brine solution and with magnesium sulfate. The solvent was evaporated to give 23.87 g of an amber oil which was for use in the next reaction without further purification.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
16.53 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
14.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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